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Introduction
Vitamin K2, a group of compounds known as menaquinones (MKs), is predominantly found in

fermented foods and is synthesized by bacteria. Menaquinones are essential for various

physiological processes, including blood coagulation, bone metabolism, and cardiovascular

health.[1] The length of the polyisoprenoid side chain, designated as MK-n, differentiates the

various forms of vitamin K2. The most well-studied forms in fermented foods include MK-4,

MK-7, MK-8, and MK-9.[2][3] Accurate extraction and analysis of these compounds from

complex food matrices are crucial for research, quality control, and the development of novel

therapeutics.

These application notes provide detailed protocols for the extraction and analysis of Vitamin
K2 from fermented foods using High-Performance Liquid Chromatography (HPLC) and Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Analysis of
Menaquinones in Fermented Foods
The following table summarizes the quantitative data of various menaquinone forms found in a

range of fermented food products. These values are compiled from multiple studies and are

expressed in micrograms per 100 grams (µ g/100g ) of the food product. It is important to note
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that the menaquinone content can vary significantly depending on the specific bacterial strains

used in fermentation, the fermentation conditions, and the food matrix itself.[2]
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Ferment
ed Food

MK-4 (µ
g/100g )

MK-5 (µ
g/100g )

MK-6 (µ
g/100g )

MK-7 (µ
g/100g )

MK-8 (µ
g/100g )

MK-9 (µ
g/100g )

Total
Vitamin
K2 (µ
g/100g )

Natto

(Ferment

ed

Soybean

s)

9.38 - - 850 - 980 - - >850

Cheese

(General)
- - - - - - 5.1 - 38.1

Gouda

Cheese

High

amounts
- - - - - -

Blue

Cheese
- - - - - -

399.3 -

480.7

Cheddar

Cheese
6 - - - - - 25.66

Swiss

Cheese

(Emment

al)

- - - - - -
13.3 -

60.4

Kefir - - - - - 5 -

Kimchi - - - - - - -

Sauerkra

ut
0.4 0.8 1.5 0.2 0.8 1.1 4.8

Fermente

d

Chinese

Soybean

Paste

- - 5 - 36 12 - 86 22 - 44 - -
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Note: A dash (-) indicates that the data was not reported in the cited sources. The total Vitamin
K2 may include other menaquinone forms not listed in this table.

Experimental Protocols
Protocol 1: Extraction of Vitamin K2 from Fermented
Foods for HPLC and LC-MS/MS Analysis
This protocol describes a general method for the solvent extraction of Vitamin K2 from various

fermented food matrices.

Materials:

Fermented food sample (e.g., natto, cheese)

Homogenizer or blender

Centrifuge

Solvents: n-hexane, isopropanol, ethanol, methanol[4]

Internal Standard (IS): Menaquinone-4 (MK-4) or a deuterated analog (e.g., d7-MK-7)[5]

Deionized water

Vortex mixer

Rotary evaporator or nitrogen evaporator

0.45 µm syringe filters

Procedure:

Sample Homogenization: Weigh 1-5 grams of the fermented food sample. Homogenize the

sample with a suitable amount of deionized water to create a slurry.[6]

Internal Standard Spiking: Add a known amount of the internal standard solution to the

homogenized sample. This will be used to correct for extraction losses and matrix effects.
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Solvent Extraction:

Add a mixture of isopropanol and n-hexane (e.g., 1:2 v/v) to the sample slurry.[4]

Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and extraction of

the lipid-soluble Vitamin K2.

Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic

and aqueous phases.[4]

Collection of Organic Layer: Carefully collect the upper organic layer (n-hexane), which

contains the extracted Vitamin K2.

Solvent Evaporation: Evaporate the collected organic solvent to dryness under a stream of

nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g.,

methanol or a mixture of methanol and acetonitrile) to be used for the chromatographic

analysis.

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any

particulate matter before injecting it into the HPLC or LC-MS/MS system.[4]

Protocol 2: HPLC-UV Analysis of Menaquinone-7 (MK-7)
This protocol is optimized for the quantification of MK-7 in fermented soybean products using

HPLC with UV detection.[4]

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.

Column: Lichrospher-100, RP-C18 (5 µm, 125 mm × 4.0 mm).[4]

Mobile Phase: A gradient mixture of water and methanol (1:1 v/v) acidified to pH 3.0 with

orthophosphoric acid (Solvent A) and acetonitrile (Solvent B).[4]

Flow Rate: 1.2 mL/min.[4]
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Detection Wavelength: 248 nm.[4]

Injection Volume: 20 µL.

Column Temperature: 25°C.

Procedure:

Standard Preparation: Prepare a series of standard solutions of MK-7 in the mobile phase at

concentrations ranging from 2.5 to 20 µg/mL.[4]

Calibration Curve: Inject the standard solutions into the HPLC system and construct a

calibration curve by plotting the peak area against the concentration.

Sample Analysis: Inject the filtered, reconstituted sample extract into the HPLC system.

Quantification: Identify the MK-7 peak in the sample chromatogram based on its retention

time compared to the standard. Quantify the amount of MK-7 in the sample using the

calibration curve.

Protocol 3: LC-MS/MS Analysis of Multiple
Menaquinones
This protocol provides a more sensitive and selective method for the simultaneous

quantification of multiple menaquinones (MK-4 to MK-10) using LC-MS/MS.[5][7]

Instrumentation and Conditions:

LC-MS/MS System: A liquid chromatography system coupled to a tandem mass

spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical

ionization (APCI) source.[6][8]

Column: A suitable reversed-phase column, such as a C18 column.

Mobile Phase: A gradient of water with 0.1% ammonium fluoride and methanol with 0.1%

ammonium fluoride.[8]

Flow Rate: 0.2 - 0.5 mL/min.
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Ionization Mode: Positive ion mode for ESI.[8]

Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion

transitions for each menaquinone and internal standard.

Procedure:

Standard and Sample Preparation: Prepare standard solutions and sample extracts as

described in the previous protocols. The use of deuterated internal standards for each

analyte is highly recommended for accurate quantification.

LC-MS/MS Analysis: Inject the standards and samples into the LC-MS/MS system. The

gradient elution will separate the different menaquinone forms based on their hydrophobicity.

Data Acquisition: Acquire data in MRM mode. The specific MRM transitions for each

menaquinone should be optimized beforehand.

Quantification: Create calibration curves for each menaquinone by plotting the ratio of the

analyte peak area to the internal standard peak area against the concentration. Use these

curves to quantify the menaquinones in the samples.

Visualization of Pathways and Workflows
Vitamin K Cycle
The Vitamin K cycle is a critical pathway for the activation of Vitamin K-dependent proteins.

Vitamin K hydroquinone acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX),

which converts glutamate residues in proteins to γ-carboxyglutamate (Gla).[9][10] This post-

translational modification is essential for the biological activity of these proteins.[1] During this

reaction, Vitamin K hydroquinone is oxidized to Vitamin K epoxide. The enzyme Vitamin K

epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is

subsequently reduced to the active hydroquinone form, completing the cycle.[11]
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Caption: The Vitamin K cycle and its role in protein carboxylation.

Experimental Workflow for Vitamin K2 Analysis
The following diagram illustrates the general workflow for the extraction and analysis of

Vitamin K2 from fermented food samples. The process begins with sample preparation and

extraction, followed by chromatographic separation and detection.
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Caption: General workflow for Vitamin K2 extraction and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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